N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Overview
Description
“N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” typically involves the following steps:
Acylation: The formation of the acetamide group.
Etherification: The attachment of the phenoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in batches with precise control over reaction conditions.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Aminophenyl Derivatives: From the reduction of the nitro group.
Substituted Aromatics: From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the compound’s use in a particular context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)-2-[4-(methyl)phenoxy]acetamide
- N-(2-methyl-4-nitrophenyl)-2-[4-(ethyl)phenoxy]acetamide
Uniqueness
“N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” is unique due to the presence of the propan-2-yl group, which may impart specific steric and electronic properties that influence its reactivity and interactions.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-4-7-16(8-5-14)24-11-18(21)19-17-9-6-15(20(22)23)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUAZAJNLFCLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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